Cas no 4152-92-5 ((2-(Aminomethyl)phenyl)methanol)

(2-(Aminomethyl)phenyl)methanol is a bifunctional organic compound featuring both an aminomethyl and a hydroxymethyl group attached to a benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive functional groups allows for further derivatization, enabling the formation of amides, esters, or other heterocyclic compounds. Its stability under standard conditions and compatibility with common solvents enhance its utility in multistep synthetic routes. The compound is typically handled under inert conditions to preserve its reactivity. High purity grades are available to meet stringent application requirements in research and industrial settings.
(2-(Aminomethyl)phenyl)methanol structure
4152-92-5 structure
Product Name:(2-(Aminomethyl)phenyl)methanol
CAS No:4152-92-5
MF:C8H11NO
MW:137.179042100906
MDL:MFCD09035091
CID:1027707
PubChem ID:11275036
Update Time:2025-05-26

(2-(Aminomethyl)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-(Aminomethyl)phenyl)methanol
    • [2-(aminomethyl)phenyl]methanol
    • 2-(Aminomethyl)benzyl alcohol
    • o-(Hydroxymethyl)benzylamine
    • (2-Aminomethyl-phenyl)-methanol
    • Benzenemethanol, 2-(aminomethyl)-
    • PubChem16185
    • 2-Hydroxymethylbenzylamine
    • 2-(Aminomethyl)benzylAlcohol
    • 2-(Hydroxymethyl)benzylamine
    • FTFHSGKASINZBY-UHFFFAOYSA-N
    • 1-hydroxymethyl-2-aminomethylbenzene
    • BDBM50446750
    • WT82179
    • MCULE-7
    • TRA0013840
    • SY021933
    • AK-4
    • EN300-52062
    • CHEMBL3114404
    • (2-(aminomethyl)phenyl)methanol, AldrichCPR
    • SCHEMBL2553273
    • AB01003845-01
    • CS-W003577
    • UNII-VW6E8HZ346
    • VW6E8HZ346
    • Z336080860
    • 4152-92-5
    • (2-Aminomethylphenyl)methanol
    • AMY20743
    • AKOS004123435
    • A825584
    • CHEMBL3139541
    • DTXSID10460772
    • MFCD09035091
    • BS-13250
    • ALBB-032174
    • MDL: MFCD09035091
    • Inchi: 1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2
    • InChI Key: FTFHSGKASINZBY-UHFFFAOYSA-N
    • SMILES: OCC1C=CC=CC=1CN

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.113
  • Boiling Point: 271 ºC
  • Flash Point: 118 ºC
  • PSA: 46.25000
  • LogP: 1.33790

(2-(Aminomethyl)phenyl)methanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2-(Aminomethyl)phenyl)methanol Pricemore >>

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(2-(Aminomethyl)phenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:4152-92-5)(2-(Aminomethyl)phenyl)methanol
Order Number:A825584
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):645.0/258.0
Email:sales@amadischem.com

Additional information on (2-(Aminomethyl)phenyl)methanol

(2-(Aminomethyl)phenyl)methanol: A Comprehensive Overview

The compound with CAS No 4152-92-5, commonly referred to as (2-(Aminomethyl)phenyl)methanol, is a versatile organic molecule that has garnered significant attention in both academic and industrial research. This compound is characterized by its unique structure, which combines an amino group with a phenolic alcohol moiety, making it a valuable intermediate in various chemical syntheses. Recent studies have highlighted its potential applications in drug discovery, material science, and biotechnology, underscoring its importance in contemporary research.

Chemical Structure and Properties

(2-(Aminomethyl)phenyl)methanol features a benzene ring substituted with an aminoethyl group and a hydroxymethyl group. The presence of both the amino and hydroxyl groups imparts the molecule with unique chemical properties, including high reactivity and the ability to participate in various types of chemical reactions. The compound is typically a colorless liquid with a characteristic odor. Its solubility in water and organic solvents makes it suitable for use in a wide range of experimental setups.

Recent advancements in computational chemistry have allowed researchers to model the electronic structure of (2-(Aminomethyl)phenyl)methanol with unprecedented accuracy. These studies have revealed that the molecule exhibits significant conjugation between the aromatic ring and the amino group, which enhances its stability and reactivity. Furthermore, the hydroxymethyl group contributes to hydrogen bonding capabilities, making it an ideal candidate for applications requiring specific interaction properties.

Synthesis and Production

The synthesis of (2-(Aminomethyl)phenyl)methanol involves several steps, including nucleophilic substitution and reduction reactions. One common method involves the reaction of 2-aminoethyl phenyl ether with hydrogen gas in the presence of a catalyst to yield the desired product. Recent research has focused on optimizing these synthesis pathways to improve yield and reduce production costs. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining product purity.

Another emerging approach to synthesizing (2-(Aminomethyl)phenyl)methanol involves biocatalytic methods. Enzymatic reductions using recombinant proteins have demonstrated high efficiency in converting precursor compounds into the target molecule. This green chemistry approach aligns with current trends toward sustainable manufacturing practices and has been widely adopted in pilot-scale production.

Applications in Drug Discovery

(2-(Aminomethyl)phenyl)methanol has found extensive use as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various functional group transformations makes it a valuable building block in medicinal chemistry. Recent studies have explored its role as a potential lead compound for developing novel therapeutic agents targeting neurodegenerative diseases, cancer, and inflammatory conditions.

In one notable study published in 2023, researchers demonstrated that derivatives of (2-(Aminomethyl)phenyl)methanol exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. These findings have opened new avenues for developing drugs targeting chronic inflammatory diseases such as arthritis and asthma.

Additionally, the compound has been investigated for its potential as a neuroprotective agent. Preclinical studies indicate that certain derivatives can modulate neurotransmitter systems, suggesting their utility in treating conditions such as Alzheimer's disease and Parkinson's disease.

Role in Material Science

Beyond its applications in pharmacology, (2-(Aminomethyl)phenyl)methanol has also emerged as a key component in material science research. Its unique chemical properties make it suitable for use as a monomer in polymer synthesis or as a crosslinking agent in advanced materials.

Recent advancements have focused on utilizing this compound to develop high-performance adhesives and coatings. For example, researchers have successfully synthesized polyurethanes incorporating (2-(Aminomethyl)phenyl)methanol as a reactive diluent, resulting in materials with enhanced mechanical properties and improved adhesion characteristics.

In another innovative application, the compound has been employed as a precursor for synthesizing conductive polymers used in flexible electronics. Its ability to form stable conjugated systems makes it an attractive candidate for developing next-generation electronic materials.

Environmental Considerations

As with any chemical compound, understanding the environmental impact of (2-(Aminomethyl)phenyl)methanol is crucial for ensuring sustainable practices. Recent studies have evaluated its biodegradability under various environmental conditions, revealing that it exhibits moderate biodegradation rates under aerobic conditions but persists longer under anaerobic conditions.

To mitigate potential environmental risks associated with its production and use, researchers have developed novel purification techniques aimed at reducing waste generation during synthesis. These methods include catalytic hydrogenation processes that minimize byproduct formation while maximizing product recovery.

Conclusion

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Amadis Chemical Company Limited
(CAS:4152-92-5)(2-(Aminomethyl)phenyl)methanol
A825584
Purity:99%/99%
Quantity:25g/10g
Price ($):645.0/258.0
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